molecular formula C13H11FO B14756918 (4-Fluorobiphenyl-3-yl)methanol

(4-Fluorobiphenyl-3-yl)methanol

Cat. No.: B14756918
M. Wt: 202.22 g/mol
InChI Key: MHBPCXQCTGDTAU-UHFFFAOYSA-N
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Description

(4-Fluorobiphenyl-3-yl)methanol is an organic compound with the molecular formula C13H11FO. It is a derivative of biphenyl, where a fluorine atom is substituted at the 4-position and a methanol group is attached to the 3-position of the biphenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorobiphenyl-3-yl)methanol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of 4-fluorobiphenyl is coupled with a suitable aryl halide in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions and is highly efficient.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and purification methods can be tailored to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

(4-Fluorobiphenyl-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Fluorobiphenyl-3-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Fluorobiphenyl-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Fluorobiphenyl-3-yl)methanol is unique due to the specific positioning of the fluorine and methanol groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C13H11FO

Molecular Weight

202.22 g/mol

IUPAC Name

(2-fluoro-5-phenylphenyl)methanol

InChI

InChI=1S/C13H11FO/c14-13-7-6-11(8-12(13)9-15)10-4-2-1-3-5-10/h1-8,15H,9H2

InChI Key

MHBPCXQCTGDTAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)F)CO

Origin of Product

United States

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